molecular formula C12H10N2 B2628955 4-phenyl-1-(prop-2-yn-1-yl)-1H-imidazole CAS No. 1383601-79-3

4-phenyl-1-(prop-2-yn-1-yl)-1H-imidazole

Cat. No. B2628955
CAS RN: 1383601-79-3
M. Wt: 182.226
InChI Key: UEUPHUJSTAPYDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-phenyl-1-(prop-2-yn-1-yl)-1H-imidazole, also known as PI3K inhibitor, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of the phosphatidylinositol 3-kinase (PI3K) enzyme, which plays a crucial role in regulating cell growth, differentiation, and survival.

Scientific Research Applications

Antimicrobial Agents

4-Phenyl-1-(prop-2-yn-1-yl)-1H-imidazole has shown significant potential as an antimicrobial agent. Its structure allows it to interact with microbial cell membranes, disrupting their integrity and leading to cell death. This compound has been tested against various bacterial and fungal strains, demonstrating broad-spectrum antimicrobial activity .

Anticancer Research

In the field of oncology, 4-phenyl-1-(prop-2-yn-1-yl)-1H-imidazole has been investigated for its anticancer properties. It can induce apoptosis in cancer cells by interfering with cellular signaling pathways. Studies have shown that this compound can inhibit the growth of several cancer cell lines, making it a promising candidate for further development as an anticancer drug .

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes. For example, it has been found to inhibit certain proteases and kinases, which are crucial in various biological processes. By inhibiting these enzymes, 4-phenyl-1-(prop-2-yn-1-yl)-1H-imidazole can modulate biochemical pathways, offering potential therapeutic benefits in diseases where these enzymes are dysregulated .

Neuroprotective Agents

Research has indicated that 4-phenyl-1-(prop-2-yn-1-yl)-1H-imidazole may have neuroprotective effects. It can protect neurons from oxidative stress and apoptosis, which are common features in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This makes it a compound of interest for developing treatments aimed at preserving neuronal function and preventing neurodegeneration .

Anti-inflammatory Applications

The anti-inflammatory properties of 4-phenyl-1-(prop-2-yn-1-yl)-1H-imidazole have been explored in various studies. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. This suggests its potential use in treating inflammatory conditions such as arthritis and inflammatory bowel disease .

Photodynamic Therapy

In photodynamic therapy (PDT), 4-phenyl-1-(prop-2-yn-1-yl)-1H-imidazole can act as a photosensitizer. When exposed to light of a specific wavelength, it produces reactive oxygen species that can kill cancer cells or pathogens. This application is particularly valuable in treating localized infections or tumors with minimal side effects .

properties

IUPAC Name

4-phenyl-1-prop-2-ynylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2/c1-2-8-14-9-12(13-10-14)11-6-4-3-5-7-11/h1,3-7,9-10H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEUPHUJSTAPYDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C=C(N=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-phenyl-1-(prop-2-yn-1-yl)-1H-imidazole

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